molecular formula C10H9ClFN B13595187 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile

2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B13595187
M. Wt: 197.63 g/mol
InChI Key: PUJZLSGUKAWWRL-UHFFFAOYSA-N
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Description

Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJZLSGUKAWWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: Amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Nitrile Derivatives

Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile)
  • Structure: Shares the 2-methylpropanenitrile group but incorporates a triazine ring and cyclopropylamino substituent.
  • Application : Primarily used as a herbicide, contrasting with the pharmaceutical research focus of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile .
  • Regulatory Status : ANSI-listed with established tolerances, indicating broader agricultural adoption compared to the discontinued status of the target compound .
2-(1-Benzyl-4-hydroxypiperidin-4-yl)-2-methylpropanenitrile
  • Structure : Features a piperidine ring instead of an aromatic phenyl group, introducing distinct steric and electronic effects.
  • Application : Registered in 2018, its use remains undisclosed but likely diverges from the target compound due to the presence of a heterocyclic ring .
2-Cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
  • Structure : Contains a propanamide chain and additional fluorophenyl/methoxyphenyl groups, differing in functional group complexity.
  • Commercial Status : Available alongside the target compound, highlighting the diversity of nitrile-based intermediates in chemical supply chains .

Comparison with Non-Nitrile Analogues

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
  • Structure : Replaces the nitrile group with an amine, altering polarity and reactivity.
2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride
  • Structure : Shorter carbon chain (ethane vs. propane) and lacks the methyl group, reducing steric bulk.
  • Properties : Computational data suggest differences in solubility and bioavailability compared to the target nitrile .

Research and Industrial Implications

  • Synthetic Utility : The target compound’s role in synthesizing imidazole derivatives underscores its importance in drug discovery pipelines, whereas procyazine exemplifies agrochemical applications of nitriles .
  • Market Trends: Discontinuation of this compound contrasts with the sustained production of analogs like 2-(4-aminophenyl)-2-methylpropanenitrile, which has documented global market analyses .

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